Cas no 180205-28-1 (1-(aminomethyl)cyclobutan-1-ol)
1-(aminomethyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(Aminomethyl)cyclobutanol
- 1-(aminomethyl)cyclobutan-1-ol
- 1-Aminomethyl-cyclobutanol
- 1-(aminomethyl)cyclobutanol hydrochloride
- 1-(Aminomethyl)cyclobutanol1-(Aminomethyl)cyclobutanol
- Cyclobutanol, 1-(aminomethyl)-
- 1-(Aminomethyl);cyclobutanol
- QMRGVILFWQUZKR-UHFFFAOYSA-N
- SB15565
- VZ21001
- AB0022946
- W3913
- ST24026939
- 1-Aminomethyl-Cyclobutanol P-Toluenes
- AKOS008130513
- DB-065312
- CS-W005666
- EN300-70656
- MFCD11040537
- SCHEMBL842096
- Z419084774
- BS-12121
- DTXSID80651190
- F8880-0858
- SY097074
- 180205-28-1
-
- MDL: MFCD11040537
- Inchi: 1S/C5H11NO/c6-4-5(7)2-1-3-5/h7H,1-4,6H2
- InChI Key: QMRGVILFWQUZKR-UHFFFAOYSA-N
- SMILES: OC1(CN)CCC1
Computed Properties
- Exact Mass: 101.08400
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 68.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: -0.7
Experimental Properties
- Density: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 176.0±13.0 ºC (760 Torr),
- Flash Point: 60.2±19.8 ºC,
- Solubility: Soluble (493 g/l) (25 º C),
- PSA: 46.25000
- LogP: 0.56040
1-(aminomethyl)cyclobutan-1-ol Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1-(aminomethyl)cyclobutan-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(aminomethyl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A360280-100mg |
1-(Aminomethyl)cyclobutanol |
180205-28-1 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A360280-500mg |
1-(Aminomethyl)cyclobutanol |
180205-28-1 | 500mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A360280-1g |
1-(Aminomethyl)cyclobutanol |
180205-28-1 | 1g |
$ 340.00 | 2022-06-08 | ||
| Chemenu | CM201763-1g |
1-(aminomethyl)cyclobutan-1-ol |
180205-28-1 | 95+% | 1g |
$143 | 2021-08-05 | |
| Chemenu | CM201763-5g |
1-(aminomethyl)cyclobutan-1-ol |
180205-28-1 | 95+% | 5g |
$393 | 2021-08-05 | |
| Chemenu | CM201763-10g |
1-(aminomethyl)cyclobutan-1-ol |
180205-28-1 | 95+% | 10g |
$673 | 2021-08-05 | |
| Chemenu | CM201763-25g |
1-(aminomethyl)cyclobutan-1-ol |
180205-28-1 | 95+% | 25g |
$1262 | 2021-08-05 | |
| Fluorochem | 091651-1g |
1-(Aminomethyl)cyclobutanol |
180205-28-1 | 95% | 1g |
£111.00 | 2022-03-01 | |
| Fluorochem | 091651-5g |
1-(Aminomethyl)cyclobutanol |
180205-28-1 | 95% | 5g |
£310.00 | 2022-03-01 | |
| Fluorochem | 091651-10g |
1-(Aminomethyl)cyclobutanol |
180205-28-1 | 95% | 10g |
£532.00 | 2022-03-01 |
1-(aminomethyl)cyclobutan-1-ol Suppliers
1-(aminomethyl)cyclobutan-1-ol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Tertiary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Tertiary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 1-(aminomethyl)cyclobutan-1-ol
1-(Aminomethyl)cyclobutan-1-ol (CAS 180205-28-1): A Versatile Building Block in Modern Organic Synthesis
1-(Aminomethyl)cyclobutan-1-ol (CAS 180205-28-1) is a unique cyclic amino alcohol compound that has gained significant attention in pharmaceutical and materials science research. This cyclobutane derivative features both aminomethyl and hydroxyl functional groups, making it a valuable bifunctional building block for various synthetic applications. The compound's rigid cyclobutane ring structure contributes to its growing popularity in drug discovery programs targeting novel bioactive molecules.
The molecular structure of 1-(aminomethyl)cyclobutan-1-ol offers several advantages in medicinal chemistry. Its constrained geometry can enhance binding affinity to biological targets while potentially improving metabolic stability compared to more flexible analogs. Recent studies have explored its use in developing central nervous system (CNS) active compounds, particularly in the design of GABA receptor modulators and neurotransmitter analogs. The compound's dual functionality allows for diverse structure-activity relationship (SAR) explorations, making it valuable for lead optimization in drug discovery.
In synthetic chemistry, 1-(aminomethyl)cyclobutan-1-ol serves as a versatile intermediate for constructing more complex molecular architectures. Its primary amine group readily participates in amide bond formation, reductive amination, and urea/thiourea synthesis, while the hydroxyl group can be utilized for etherification, esterification, or oxidation reactions. This dual reactivity has made the compound particularly useful in peptide mimetic design and macrocycle synthesis, addressing current challenges in developing bioactive compounds with improved pharmacokinetic properties.
The pharmaceutical industry has shown increasing interest in small ring systems like cyclobutanes due to their ability to modulate drug-like properties. 1-(Aminomethyl)cyclobutan-1-ol has been incorporated into several drug candidate scaffolds, particularly in programs targeting protein-protein interactions (PPIs) where rigid spacers are often advantageous. Its application extends to the development of proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies, which represent one of the most exciting areas in contemporary drug discovery.
From a materials science perspective, 1-(aminomethyl)cyclobutan-1-ol has found utility in designing specialty polymers and dendrimers. The compound's stereochemistry (available in both enantiomeric forms) allows for the creation of chiral materials with potential applications in asymmetric catalysis and molecular recognition systems. Researchers have also explored its incorporation into metal-organic frameworks (MOFs) and other porous materials where the amino-alcohol functionality can serve as both a linker and a potential catalytic site.
The synthesis of 1-(aminomethyl)cyclobutan-1-ol typically involves [2+2] cycloaddition strategies or ring-closing reactions of appropriately functionalized precursors. Recent advances in flow chemistry and photocatalysis have improved the efficiency of producing this and related strained ring systems. The compound's commercial availability has increased significantly in recent years, reflecting growing demand from both academic and industrial research sectors.
Quality control of 1-(aminomethyl)cyclobutan-1-ol typically involves HPLC analysis, NMR spectroscopy, and mass spectrometry to ensure high purity standards. The compound is generally stable under standard storage conditions (room temperature, inert atmosphere) but should be protected from prolonged exposure to moisture due to its hydrophilic nature. Proper handling procedures should always be followed, including the use of appropriate personal protective equipment (PPE) when working with this or any laboratory chemical.
Looking forward, 1-(aminomethyl)cyclobutan-1-ol is poised to play an increasingly important role in multiple areas of chemical research. Its applications in fragment-based drug discovery, bioconjugation chemistry, and smart material design continue to expand. As synthetic methodologies for strained ring systems improve and the pharmaceutical industry's interest in three-dimensional molecular scaffolds grows, this versatile building block will likely see even broader utilization across scientific disciplines.
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